

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one IUPAC name

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Compound of Interest

3-Amino-6-nitro-4-phenyl-1Hquinolin-2-one

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An In-depth Technical Guide to 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

IUPAC Name: 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one[1][2]

This technical guide provides a comprehensive overview of **3-amino-6-nitro-4-phenyl-1H-quinolin-2-one**, a quinolinone derivative primarily known as a process impurity in the synthesis of the benzodiazepine drug, Nitrazepam[1][3]. The document details its chemical and physical properties, a plausible synthetic route, its biological context related to the parent drug, and a representative experimental protocol for biological characterization.

Physicochemical and Spectroscopic Data

The structural and identifying information for **3-amino-6-nitro-4-phenyl-1H-quinolin-2-one** is summarized below. While basic identifiers are well-established, detailed experimental spectroscopic data is not widely published. The spectroscopic data presented in Table 2 is therefore predicted based on the known structure and typical values for the constituent functional groups.

Data Presentation

Table 1: Physicochemical Properties



Property	Value	Source
IUPAC Name	3-amino-6-nitro-4-phenyl- 1H-quinolin-2-one	PubChem[1][2]
Synonyms	Nitrazepam EP Impurity A, 3- Amino-6-nitro-4- phenylquinolin-2(1H)-one	Pharmaffiliates, PubChem[1][3]
CAS Number	36020-93-6	PubChem[1][2]
Molecular Formula	C15H11N3O3	PubChem[1][3]
Molecular Weight	281.27 g/mol	PubChem[1][3]
Canonical SMILES	C1=CC=C(C=C1)C2=C(C(=O) NC3=C2C=C(C=C3) INVALID-LINK[O-])N	PubChem[1]

 $|\ \mathsf{InChI}\ \mathsf{Key}\ |\ \mathsf{VBAGZJBCMMYDQZ\text{-}UHFFFAOYSA\text{-}N}\ |\ \mathsf{PubChem}[1]\ |$

Table 2: Predicted Spectroscopic Data

Technique	Predicted Data
¹ H-NMR	δ 10.5-11.5 (s, 1H, -NH-CO), δ 8.0-8.5 (m, 2H, Ar-H ortho to NO ₂), δ 7.2-7.6 (m, 6H, Ar-H of phenyl ring and quinolinone), δ 4.0-5.0 (br s, 2H, -NH ₂)
¹³ C-NMR	δ 165-170 (C=O), δ 140-150 (Ar-C-NO ₂ , Ar-C-N), δ 115-135 (Ar-C), δ 100-110 (Ar-C-NH ₂)
FT-IR (cm ⁻¹)	~3450-3300 (N-H stretch, amine), ~3200 (N-H stretch, lactam), ~1650 (C=O stretch, lactam), ~1520 & ~1340 (N-O stretch, nitro group)

| Mass Spec (m/z)| 281 [M]+, 280 [M-H]+, 251 [M-NO]+, 235 [M-NO₂]+, 190[2] |



Synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

A specific, validated synthesis for this compound as a target molecule is not readily available in the literature, as it is typically an unintended impurity. However, a plausible and efficient route can be designed based on the well-established Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. A domino nitro-reduction followed by Friedländer cyclization is a modern, effective approach.

Experimental Protocols

Protocol 2.1: Synthesis via Modified Friedländer Annulation

This protocol describes a hypothetical synthesis starting from 2-amino-5-nitrobenzophenone and ethyl cyanoacetate.

- Objective: To synthesize 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one.
- Reaction Principle: Base-catalyzed condensation of 2-amino-5-nitrobenzophenone with ethyl
 cyanoacetate, followed by intramolecular cyclization and tautomerization to form the stable
 quinolinone ring.
- Materials:
 - 2-amino-5-nitrobenzophenone (1.0 eg)
 - Ethyl cyanoacetate (1.2 eq)
 - Sodium ethoxide (2.0 eq)
 - Anhydrous Ethanol
 - Hydrochloric acid (1 M)
 - Ethyl acetate
 - Brine

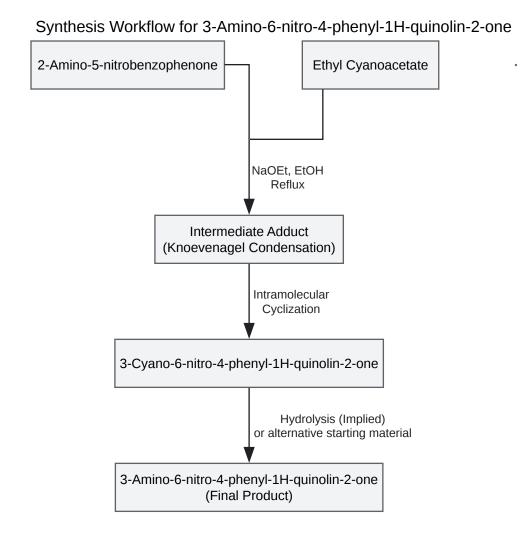


• Procedure:

- A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (N₂).
- To this solution, 2-amino-5-nitrobenzophenone and ethyl cyanoacetate are added sequentially at room temperature.
- The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours.
 Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
- The resulting residue is dissolved in water and neutralized carefully with 1 M HCl, leading to the precipitation of the crude product.
- The precipitate is filtered, washed with cold water, and dried under vacuum.
- Purification is achieved by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.
- Characterization: The final product's identity and purity should be confirmed using techniques outlined in Table 2 (NMR, IR, MS) and melting point analysis.

Mandatory Visualization





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Caption: A plausible synthetic workflow for the target compound via Friedländer Annulation.

Biological Context and Activity

3.1. Relevance as a Nitrazepam Impurity

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is listed as "Nitrazepam EP Impurity A" in pharmacopeial references[3][4]. Nitrazepam is a benzodiazepine hypnotic and anticonvulsant[5][6]. As with any active pharmaceutical ingredient (API), impurities must be identified, quantified, and characterized to ensure the safety and efficacy of the final drug product. The presence of this quinolinone impurity could potentially arise from side reactions or degradation of the parent molecule during synthesis or storage. Its structural dissimilarity from Nitrazepam makes its pharmacological and toxicological profiling crucial.







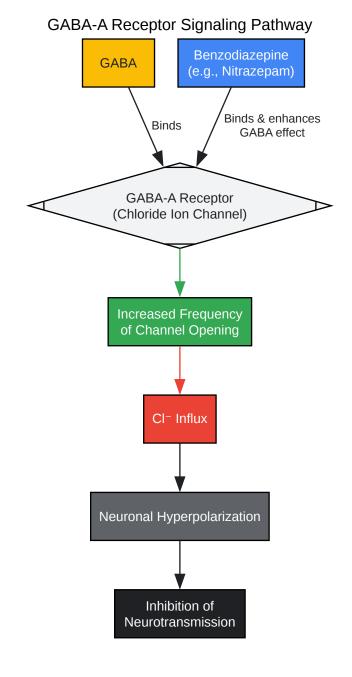
3.2. Putative Signaling Pathway: GABA-A Receptor Modulation

The parent drug, Nitrazepam, exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A receptor[5]. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter y-aminobutyric acid (GABA), opens to allow chloride ions (CI⁻) to enter the neuron. This influx of negative ions causes hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Benzodiazepines like Nitrazepam bind to a specific site on the GABA-A receptor (the benzodiazepine site), distinct from the GABA binding site. This binding event does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening. The result is a potentiation of GABA's natural inhibitory effect. It is plausible that impurities could interact with this or other CNS targets, making biological screening essential.

Mandatory Visualization





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Caption: Mechanism of action of benzodiazepines at the GABA-A receptor chloride channel.

Experimental Protocols

Protocol 3.1: Radioligand Binding Assay for Benzodiazepine Site Affinity

This protocol provides a standard method to determine if **3-amino-6-nitro-4-phenyl-1H-quinolin-2-one** binds to the same site as Nitrazepam on the GABA-A receptor.



- Objective: To quantify the binding affinity (Ki) of the test compound for the benzodiazepine binding site on the GABA-A receptor.
- Principle: This is a competitive binding assay. A constant concentration of a radiolabeled ligand known to bind to the benzodiazepine site (e.g., [3H]-Flunitrazepam) is incubated with a preparation of brain membranes (rich in GABA-A receptors) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured.

Materials:

- Test Compound: 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one
- Radioligand: [3H]-Flunitrazepam
- Membrane Preparation: Rat or bovine cerebral cortex membranes
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
- Positive Control: Unlabeled Diazepam or Nitrazepam
- Scintillation fluid and vials
- Glass fiber filters
- Cell harvester and liquid scintillation counter

Procedure:

- Prepare serial dilutions of the test compound and the positive control in the assay buffer.
- In a series of microcentrifuge tubes or a 96-well plate, add assay buffer, the membrane preparation, and the serially diluted test compound or control.
- Initiate the binding reaction by adding the [³H]-Flunitrazepam at a final concentration close to its dissociation constant (Kd).



- Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g.,
 4 °C) to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
 This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
- Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
- Quantify the radioactivity on each filter using a liquid scintillation counter.
- Data Analysis:
 - The amount of radioactivity is plotted against the logarithm of the unlabeled ligand concentration.
 - The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand).
 - The IC₅₀ is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a compound of significant interest primarily within the field of pharmaceutical sciences due to its status as a process-related impurity of Nitrazepam. While its own biological activity is not well-documented, its structure warrants investigation, particularly for off-target effects at the GABA-A receptor or other CNS targets. The synthetic and analytical protocols outlined in this guide provide a framework for researchers in drug development and quality control to synthesize, characterize, and evaluate the biological potential of this and other related quinolinone derivatives.



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